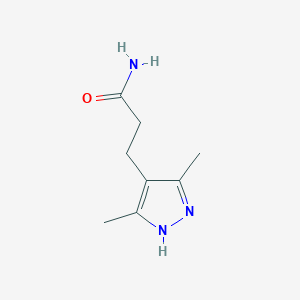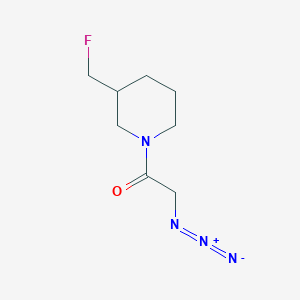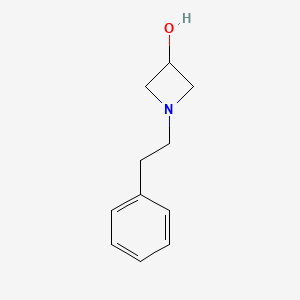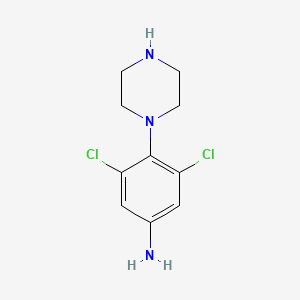
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide consists of a pyrazole ring attached to a propanamide group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The propanamide group consists of a three-carbon chain with an amide functional group at one end.Physical And Chemical Properties Analysis
The physical and chemical properties of a closely related compound, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, are as follows :Scientific Research Applications
Complexes with Palladium(II) Chloride
The study on palladium(II) chloride complexes with 3-(pyrazol-1-yl)propanamide (PPA) and related ligands, including 3-(3,5-dimethylpyrazol-1-yl)-propanamide, reveals the formation of trans-PdCl2(L)2 complexes. These complexes exhibit unique structural properties, such as forming supramolecular hydrogen-bonded chains and cyclic dimers in solid state, suggesting applications in materials chemistry and catalysis (Tyler Palombo et al., 2019).
Anticancer Activity
A study on new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, a related compound, evaluated their anticancer activity. The derivatives synthesized from the starting compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile showed promising anticancer properties, highlighting the potential of these compounds in pharmaceutical research (N. Metwally, F. M. Abdelrazek, S. Eldaly, 2016).
Transition Metal Complexes
Research on supramolecular first-row transition metal complexes of 3-(3,5-dimethylpyrazol-1-yl)propanamide revealed different coordination modes with transition metals. This study provides insights into the ligand's versatility and its potential applications in the development of new metal-organic frameworks and catalytic systems (Phil Liebing et al., 2019).
Corrosion Inhibition
A theoretical study on bipyrazolic-type organic compounds, including derivatives of 3,5-dimethyl-1H-pyrazol, assessed their potential as corrosion inhibitors. The study, utilizing density functional theory (DFT), suggests these compounds' effectiveness in protecting metals from corrosion, indicating applications in industrial maintenance and protection (Hengliang Wang et al., 2006).
Synthesis and Biological Activity
Research on the synthesis, characterization, and biological activity of 3,5-dimethyl-1H-pyrazole derivatives incorporated into various heterocyclic frameworks explored their antibacterial activity. This suggests the potential of these compounds in developing new antimicrobial agents (Rafah F. Al-Smaisim, 2012).
Future Directions
The future directions for research on 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide are not clearly defined. Given its structural similarity to other biologically active compounds, it could be a subject of interest in medicinal chemistry research . Further studies are needed to explore its potential applications and understand its mechanism of action.
properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5-7(3-4-8(9)12)6(2)11-10-5/h3-4H2,1-2H3,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPSQJQWECDPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1489321.png)
![5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1489322.png)





![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1489333.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1489334.png)
![5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1489336.png)
![Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1489339.png)

![6-[4-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1489342.png)